molecular formula C8H7NO4 B1308321 2,6-Pyridinedicarboxylic acid monomethyl ester CAS No. 7170-36-7

2,6-Pyridinedicarboxylic acid monomethyl ester

Cat. No. B1308321
CAS RN: 7170-36-7
M. Wt: 181.15 g/mol
InChI Key: VWIOMFMPIVMLIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Pyridinedicarboxylic acid monomethyl ester involves the use of Dimethyl 2,6-pyridinedicarboxylate and KOH . The mixture is stirred overnight at room temperature. After the removal of the solvent, the residue is diluted with water .


Physical And Chemical Properties Analysis

2,6-Pyridinedicarboxylic acid monomethyl ester is a solid at 20°C . It has a density of 1.361±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

3. Detection of Anthrax Biomarker

  • Application Summary: 2,6-Pyridinedicarboxylic acid (DPA) is a significant biomarker of anthrax, which is a deadly infectious disease for human beings . The development of a convenient anthrax detection method is still a challenge .

4. Luminescence Studies

  • Application Summary: The compound is used in the synthesis of a one-dimensional chain coordination polymer, CdL, through in situ hydrolysis with cadmium nitrate . This polymer exhibits guest-molecule-based luminescence, which is flexible in preparation and shows greater controllability .
  • Methods of Application: The coordination polymer CdL is synthesized by in situ hydrolysis of 2,6-pyridinedicarboxylic acid monomethyl ester and cadmium nitrate . Although the coordination polymer does not exhibit a three-dimensional structure, each chain piles up to form penetrating diamond channels .
  • Results or Outcomes: Based on the functionalities and size effect of the crystal channels, fluorescein, rhodamine 6G, and Ru (bpy)3Cl2 can be dispersed into the channels through encapsulation experiments of a series of luminescent molecules and complexes . It shows good dual-emitting performance, proving that guest molecules have been successfully introduced to regulate the luminescence performance of CdL .

Safety And Hazards

2,6-Pyridinedicarboxylic acid monomethyl ester may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

2,6-Pyridinedicarboxylic acid (2,6-PDA), a multi-dentate compound similar to 2,6-Pyridinedicarboxylic acid monomethyl ester, has been employed as a passivating agent to decrease electronic defects in the polycrystalline perovskite film . This suggests potential future applications of 2,6-Pyridinedicarboxylic acid monomethyl ester in the field of photovoltaics .

properties

IUPAC Name

6-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIOMFMPIVMLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398575
Record name 2,6-Pyridinedicarboxylic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Pyridinedicarboxylic acid monomethyl ester

CAS RN

7170-36-7
Record name 2,6-Pyridinedicarboxylic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)pyridine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dimethyl 2,6-pyridinedicarboxylate (11.7 g, 59.9 mmol) was dissolved in methanol (300 mL). The solution was cooled in an ice bath while stirring under argon some starting material came back out of solution. Potassium hydroxide (3.52 g, 62.7 mmol) pellets were added and the mixture and it was stirred in an ice bath for 2 h. The mixture was then allowed to gradually warm to room temperature and stirred for 20 h. The solvent was removed under reduced pressure, and the pinkish residue was suspended in ethyl acetate (250 mL). The mixture stirred for 15 minutes and then the potassium salt was collected by filtration and washed with 2×25 mL of ethyl acetate. The solid was dissolved in water (200 mL). The solution was acidified to pH-3 with concentrated hydrochloric acid and extracted with chloroform (4×80 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, evaporated, and dried under vacuum to give the 6-[(methyloxy)carbonyl]-2-pyridinecarboxylic acid (6.71 g, 36.2 mmol, 60.4% yield) as a white solid. LC-MS m/z 182 (M+H)+, 0.75 min (ret time).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

40 g of the pyridine-2,6-dicarboxylic acid N-oxide was dissolved in 100 ml of methanol. 5 ml of sulfuric acid was added to the solution. The admixture was then heated under reflux for 2 hours and allowed, to cool so that crystals were deposited. The crystals thus deposited were filtered to obtain 28 g of 6-methoxycarbonylpyridine-2-carboxylic acid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Zhang, X Liu, Y Shao, W Liu, W Liu - New Journal of Chemistry, 2022 - pubs.rsc.org
A coordination polymer with guest-molecule-based luminescence is flexible in preparation and shows greater controllability. A one-dimensional chain coordination polymer CdL has …
Number of citations: 1 pubs.rsc.org
B Baptiste, J Zhu, D Haldar… - Chemistry–An Asian …, 2010 - Wiley Online Library
Oligoamides of 2,6‐diaminopyridine and 2,6‐pyridinedicarboxylic acid comprised of 5, 7, 9, 11, or 13 units and bearing 4‐isobutoxychains on all pyridine rings and tert‐butyl‐carbamate …
Number of citations: 64 onlinelibrary.wiley.com
H Jiang, V Maurizot, I Huc - Tetrahedron, 2004 - Elsevier
Oligoamides of 2,6-diaminopyridine and 2,6-pyridinedicarboxylic acid were previously shown to fold into single helical monomers and to hybridize into double helical dimers. A new …
Number of citations: 63 www.sciencedirect.com
M Abdul-Kadir, LR Hanton, CJ Sumby - Dalton Transactions, 2012 - pubs.rsc.org
Discrete dinuclear metallo-macrocyclic complexes have been prepared from the flexible amide ligand N-6-[(3-pyridylmethylamino)carbonyl]pyridine-2-carboxylic acid (L1-CH3), and its …
Number of citations: 11 pubs.rsc.org
S Koeller, G Bernardinelli, C Piguet - comptes-rendus.academie-sciences …
Solvents and starting materials. These were purchased from Fluka AG (Buchs, Switzerland) and used without further purification unless otherwise stated. Thionyl chloride was distilled …
M Elhabiri, R Scopelliti, JCG Bünzli… - Journal of the American …, 1999 - ACS Publications
The segmental ligand bis{1-ethyl-2-[6‘-carboxy)pyridin-2‘-yl]benzimidazol-5-yl}methane (L C ) reacts with the entire series of Ln III ions to yield a new class of neutral lanthanide …
Number of citations: 237 pubs.acs.org
X Cao, Q Han, J Liu, G Wang, A Gao - Colloids and Surfaces A …, 2021 - Elsevier
A series of novel gelators (GB 1 , GB 2 and GB 3 ) based on pyridine derivatives with various numbers of benzene unit from 1 to 3 were designed and synthesized. They exhibited …
Number of citations: 2 www.sciencedirect.com
A Gao, Q Han, Q Wang, R Wan, H Wu, X Cao - Gels, 2022 - mdpi.com
A novel gelator (1) based on a bis-pyridine derivative was designed and synthesized, which could form stable gels in methanol, ethanol, acetonitrile, ethyl acetate, DMF/H 2 O (4/1, v/v) …
Number of citations: 2 www.mdpi.com
E Kimura, H Kurosaki, Y Kurogi, M Shionoya… - Inorganic …, 1992 - ACS Publications
Bleomycins (BLM) are a family of glycopeptide antitumor antibiotics to be clinically used against certain squamous cell carcinomas and lymphomas. 1" 3 The therapeutic and cytotoxic …
Number of citations: 36 pubs.acs.org
Z Wang, LP Zhou, TH Zhao, LX Cai, XQ Guo… - Inorganic …, 2018 - ACS Publications
Multinuclear lanthanide-containing supramolecular cages have received increasing attention recently because of their unique electroptical and magnetic properties. Here we report the …
Number of citations: 35 pubs.acs.org

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